2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt

Description

Systematic IUPAC Name and CAS Registry

The systematic International Union of Pure and Applied Chemistry designation for this compound is trisodium 2-phosphonatooxyprop-2-enoate. The Chemical Abstracts Service has assigned registry number 5541-93-5 to this specific trisodium salt form. Alternative nomenclature systems recognize this compound through several equivalent designations, including 2-propenoic acid, 2-phosphonooxy-, trisodium salt and trisodium phosphoenolpyruvate.

The compound maintains registration under multiple chemical databases with consistent identification codes. The PubChem database assigns compound identification number 79673 to the trisodium salt variant. The Molecular Design Limited system recognizes this substance under registry MFCD00150737. Additional regulatory frameworks, including the United States Food and Drug Administration, classify this compound under Unique Ingredient Identifier 78Y3Q07J1X.

Systematic nomenclature protocols establish clear distinctions between this trisodium salt and related phosphoenolpyruvate derivatives. The compound designation explicitly indicates the presence of three sodium cations associated with the deprotonated phosphonic acid and carboxylic acid functional groups. This nomenclature precision becomes essential when differentiating between various salt forms, including monosodium, disodium, and alternative cation variants of the parent phosphoenolpyruvic acid structure.

Molecular Formula and Weight Analysis

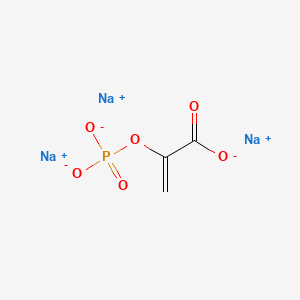

The molecular composition of trisodium 2-phosphonatooxyprop-2-enoate corresponds to the empirical formula C₃H₂Na₃O₆P. This formula represents the anhydrous form of the compound, excluding water molecules that may associate with the crystalline structure during isolation and purification procedures. The anhydrous molecular weight calculations yield 233.99 atomic mass units.

Commercial preparations frequently contain hydrated forms of this compound, particularly the heptahydrate variant with molecular formula C₃H₁₆Na₃O₁₃P. The heptahydrate form exhibits a molecular weight of 360.09 atomic mass units, reflecting the incorporation of seven water molecules per formula unit. These hydration states significantly influence the compound's physical properties, including solubility characteristics and crystalline morphology.

Detailed elemental analysis reveals the compound's atomic composition distribution. Carbon atoms constitute approximately 15.4% of the anhydrous molecular weight, while hydrogen contributes 0.9%. The sodium content represents 29.4% of the total molecular mass, highlighting the substantial ionic character of this salt formation. Phosphorus accounts for 13.2% of the molecular weight, consistent with the presence of a single phosphonate functional group. Oxygen atoms comprise the remaining 41.1% of the molecular composition, distributed across carboxylate and phosphonate moieties.

| Component | Atomic Mass (amu) | Percentage by Weight |

|---|---|---|

| Carbon (3 atoms) | 36.03 | 15.4% |

| Hydrogen (2 atoms) | 2.02 | 0.9% |

| Sodium (3 atoms) | 68.97 | 29.4% |

| Oxygen (6 atoms) | 95.99 | 41.1% |

| Phosphorus (1 atom) | 30.97 | 13.2% |

| Total | 233.98 | 100.0% |

Structural Relationship to Phosphoenolpyruvate Derivatives

The trisodium salt maintains direct structural correspondence with phosphoenolpyruvic acid, representing the fully deprotonated ionic form of this essential metabolic intermediate. Phosphoenolpyruvate exists as the parent compound with molecular formula C₃H₅O₆P and serves as a critical component in glycolytic and gluconeogenic pathways. The structural transformation from the parent acid to the trisodium salt involves deprotonation of both the carboxylic acid group and the phosphonic acid moiety, generating a trianionic species that associates with three sodium cations.

Comparative analysis with other phosphoenolpyruvate salt derivatives reveals distinct coordination patterns and stability profiles. The monopotassium salt variant, designated 2-phosphonooxyprop-2-enoic acid monopotassium salt, exhibits CAS registry number 4265-07-0 and molecular weight 206.13 atomic mass units. The monosodium hydrate form carries CAS number 53823-68-0 with anhydrous molecular weight 190.02 atomic mass units. These alternative salt forms demonstrate varying degrees of ionic association and differ in their crystallization behaviors and solubility characteristics.

Structural investigations using crystallographic methods have revealed the three-dimensional arrangement of the trisodium phosphoenolpyruvate complex. The phosphonate group adopts a tetrahedral geometry around the central phosphorus atom, consistent with established organophosphorus chemistry principles. The enol ether linkage connecting the phosphonate moiety to the α,β-unsaturated carboxylate maintains planarity, facilitating electronic delocalization across the conjugated system.

Research into coordination polymers incorporating phosphoenolpyruvate derivatives has demonstrated the compound's ability to form extended network structures through metal-phosphonate interactions. These studies reveal that the phosphonate groups can coordinate to metal centers through multiple binding modes, including monodentate, bidentate, and bridging configurations. The flexibility of phosphonate coordination enables the formation of diverse structural motifs in solid-state assemblies.

Salt Formation Mechanisms: Trisodium Coordination Chemistry

The formation of trisodium 2-phosphonatooxyprop-2-enoate proceeds through systematic deprotonation of the parent phosphoenolpyruvic acid in the presence of sodium hydroxide or equivalent bases. The mechanism involves sequential acid-base equilibria that remove protons from both the carboxyl group and the phosphonic acid functionality. Initial deprotonation typically occurs at the carboxyl site due to its relatively higher acidity compared to the phosphonic acid groups.

The phosphonic acid moiety undergoes stepwise deprotonation, with the first ionization yielding a monoanion and the second producing a dianion. Combined with carboxyl deprotonation, this process generates a trianion that electrostatically associates with three sodium cations to achieve overall charge neutrality. The resulting ionic assembly exhibits enhanced water solubility compared to the parent acid due to the favorable hydration of sodium ions and the anionic phosphonate groups.

Coordination chemistry studies reveal that sodium cations in this system adopt flexible binding geometries that accommodate both phosphonate oxygens and carboxylate groups. Infrared spectroscopic analysis demonstrates characteristic phosphonate stretching frequencies that shift upon salt formation, indicating direct metal-phosphonate interactions. The asymmetric stretching vibrations of phosphorus-oxygen bonds appear around 1198 cm⁻¹, while phosphorus-oxygen double bond stretching occurs near 1278 cm⁻¹.

The coordination environment of sodium ions within the trisodium salt structure involves interactions with terminal phosphonate oxygens and carboxylate groups. Sodium-oxygen bond distances exhibit considerable variation, ranging from 2.399 to 2.800 Angstroms, reflecting the flexible coordination preferences of sodium ions. These variable bond lengths accommodate the geometric constraints imposed by the organic phosphonate framework while maintaining electrostatic stability.

Properties

IUPAC Name |

trisodium;2-phosphonatooxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5O6P.3Na/c1-2(3(4)5)9-10(6,7)8;;;/h1H2,(H,4,5)(H2,6,7,8);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUFBDMHZGRGMA-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Na3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063948 | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5541-93-5 | |

| Record name | Trisodium phosphoenolpyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, sodium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium 2-phosphonatoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRISODIUM PHOSPHOENOLPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78Y3Q07J1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chemical Synthesis via Phosphorylation and Salt Formation

- Starting Materials: Phosphoenolpyruvic acid or its derivatives, sodium hydroxide or sodium salts (e.g., trisodium phosphate)

- Process:

- Phosphorylation: The key step involves introducing the phosphonooxy group onto the propenoic acid backbone. This is typically achieved by reacting phosphoric acid derivatives with propenoic acid or pyruvic acid derivatives under controlled conditions.

- Neutralization: The resulting phosphoenolpyruvic acid is neutralized with sodium hydroxide or sodium carbonate to form the trisodium salt. This step is carefully controlled to achieve the trisodium salt rather than mono- or disodium salts.

- Purification: The product is purified by recrystallization from aqueous solvents such as acetone-water mixtures and dried under vacuum to obtain a stable crystalline powder.

Industrial Wet Process Using Trisodium Phosphate and Phosphoric Acid

A patented industrial method describes a multi-step wet chemical process to prepare sodium phosphate salts, including trisodium phosphate, which can be adapted for the preparation of trisodium phosphoenolpyruvate:

- Step 1: Preparation of Sodium Orthophosphate

Crude trisodium phosphate is mixed with water and wet-process phosphoric acid, along with impurity removing agents (e.g., sodium sulfide) and discoloring agents (activated carbon). The mixture is hydrolyzed at 130–140°C under 0.2 MPa pressure for complete reaction to form sodium orthophosphate. - Step 2: Formation of Di-Sodium and Tertiary Sodium Phosphates

The orthophosphate solution is filtered to remove impurities, then further hydrolyzed with phosphoric acid at controlled pH (7.5 for disodium phosphate, 13 for trisodium phosphate). Cooling crystallizes the desired phosphate salts. - Step 3: Polymerization to Tripolyphosphate

The disodium phosphate is neutralized and reacted with phosphoric acid and sodium nitrate at 70–80°C, followed by polymerization to form tripolyphosphate sodium salts. - Adaptation for Trisodium Phosphoenolpyruvate:

Similar hydrolysis and neutralization steps can be applied to phosphoenolpyruvic acid derivatives to yield the trisodium salt, with careful pH and temperature control to ensure product purity and yield.

Laboratory-Scale Preparation

- Recrystallization: The trisodium salt is often purified by recrystallization from aqueous acetone (Me2CO) solutions, followed by vacuum drying. This method yields a stable product with characteristic IR absorption at 1721 cm⁻¹ (C=O stretch).

- Storage: The purified compound is stable for over two years when stored at 4°C in dry conditions.

Data Table Summarizing Preparation Parameters

| Preparation Step | Conditions/Parameters | Notes |

|---|---|---|

| Hydrolysis of trisodium phosphate | 130–140°C, 0.2 MPa, 1:2:0.1 weight ratio (trisodium phosphate:water:phosphoric acid) | Use sodium sulfide (5-7 kg/1000 kg) and activated carbon (5-7 kg/1000 kg) for impurity removal |

| pH Adjustment for phosphate salts | pH 7.5 for disodium phosphate, pH 13 for trisodium phosphate | Cooling to <18°C to crystallize salts |

| Neutralization and polymerization | 70–80°C, pH 6.5, addition of sodium nitrate | Polymerization furnace used for tripolyphosphate formation |

| Recrystallization | Aqueous acetone, vacuum drying | Yields stable crystalline trisodium salt |

| Storage | Below 1°C, dry place | Stability >2 years |

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms .

Scientific Research Applications

2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt, also known as trisodium phosphoenolpyruvate, has diverse applications across various scientific and industrial fields.

Scientific Research Applications

- Chemistry: It serves as a reagent in chemical reactions and assays.

- Biology: It is significant in metabolic pathways like glycolysis and gluconeogenesis. Trisodium phosphoenolpyruvate is a target that interacts with and acts as an inhibitor of enzymes involved in the glycolysis pathway. It also affects the glycolysis and gluconeogenesis pathways.

- Medicine: It is utilized in enzyme activity assays and studies of metabolic disorders.

- Industry: It is used in producing biochemical products and as a component in buffer solutions.

Biochemical Analysis

This compound is involved in multiple biochemical reactions. It interacts with enzymes such as pyruvate kinase, which catalyzes the conversion of phosphoenolpyruvic acid to pyruvate, generating adenosine triphosphate (ATP) in the process. It also inhibits hexokinase, phosphoglucose isomerase, phosphofructokinase, and aldolase, which are key enzymes in glycolysis.

Cellular Effects

This compound significantly impacts cellular processes. It influences cell signaling pathways by acting as a substrate for pyruvate kinase, leading to the production of ATP. It also affects gene expression and cellular metabolism by regulating the activity of glycolytic enzymes.

Other Applications

Phosphoenolpyruvic acid trisodium salt heptahydrate is widely utilized in research :

- Biotechnology: It serves as a key substrate in enzymatic reactions, especially in studies related to glycolysis and metabolic pathways, helping researchers understand cellular energy production .

- Pharmaceutical Development: This compound is used in drug formulation processes, especially in developing enzyme inhibitors that target metabolic diseases, offering potential therapeutic benefits .

- Food Industry: It acts as a food additive, enhancing flavor and preserving freshness, which is particularly valuable in the production of processed foods .

- Clinical Diagnostics: It is employed in laboratory assays to measure enzyme activity, aiding in diagnosing metabolic disorders and providing critical information for patient care .

- Research on Plant Metabolism: The compound is used to study photosynthesis and plant respiration, helping scientists develop crops with improved yield and stress resistance .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt involves its role as an intermediate in glycolysis and gluconeogenesis. It is metabolized by pyruvate kinase to yield pyruvate, which is further processed in the metabolic pathways. The compound acts as an inhibitor of several enzymes, including hexokinase, phosphoglucose isomerase, phosphofructokinase, and aldolase .

Comparison with Similar Compounds

Structural and Chemical Properties

A comparison of phosphoenolpyruvate (PEP) derivatives is summarized below:

Key Observations:

- Counterion Impact: Sodium and potassium salts exhibit high water solubility, ideal for biological buffers. Cyclohexylammonium salts, with bulkier organic counterions, improve solubility in non-polar solvents .

- Stability : The cyclohexylammonium salt (PEP·CHA) demonstrates superior stability in long-term storage compared to hydrated sodium salts .

- Regulatory Status : The trisodium salt (5541-93-5) is regulated under Canada’s NDSL, while other derivatives (e.g., PEP·CHA) lack explicit regulatory mentions in the provided evidence .

Biological Activity

2-Propenoic acid, 2-(phosphonooxy)-, trisodium salt, commonly referred to as phosphonated acrylic acid, is a compound of significant interest due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, applications in various fields, and relevant research findings.

- Chemical Formula : C₃H₅Na₃O₄P

- CAS Number : 79673-01-7

- Molecular Weight : 264.1 g/mol

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that phosphonated compounds exhibit antimicrobial properties. A study demonstrated that derivatives of this compound could inhibit the growth of various bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .

2. Enzyme Inhibition

The compound has been shown to act as an inhibitor for several enzymes:

- PRPP Synthetase : Involved in nucleotide synthesis.

- Ribokinase : Plays a role in carbohydrate metabolism.

- Adenine Phosphoribosyltransferase (APRT) : Important for purine metabolism.

These enzymes are critical for various metabolic pathways, and their inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders .

3. Cytotoxicity

Studies have reported cytotoxic effects of phosphonated acrylic acid on certain cancer cell lines. The mechanism appears to involve the induction of apoptosis (programmed cell death), making it a candidate for further investigation in cancer therapy .

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of phosphonated acrylic acid showed a significant reduction in bacterial load in treated samples compared to controls. The compound was effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum activity .

Case Study 2: Enzyme Kinetics

In enzyme kinetic assays involving PRPP synthetase, the trisodium salt demonstrated competitive inhibition. This finding suggests that it could be used to modulate enzyme activity in biochemical research and therapeutic applications .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-propenoic acid, 2-(phosphonooxy)-, trisodium salt, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is synthesized via phosphorylation of 2-propenoic acid using phosphoric acid under mild conditions (40–60°C, pH 6–7) to form the phosphonooxy intermediate. Subsequent neutralization with sodium hydroxide yields the trisodium salt. Optimization involves adjusting molar ratios (e.g., 1:3 for sodium counterion incorporation), monitoring reaction progress via FT-IR for P=O stretching (1250–1300 cm⁻¹), and using HPLC to track intermediate purity .

Q. How can researchers determine the physicochemical properties (e.g., solubility, thermal stability) of this compound in aqueous systems?

- Methodology : Solubility is assessed via gravimetric analysis in buffered solutions (pH 2–12). Thermal stability is evaluated using differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C) and thermogravimetric analysis (TGA) to quantify mass loss. Stability under UV light is tested via accelerated photodegradation studies with UV-Vis spectroscopy monitoring .

Q. What analytical techniques are most effective for structural confirmation and purity assessment?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ³¹P) confirms the phosphonooxy group (δ ~0–5 ppm for ³¹P). Mass spectrometry (ESI-MS) validates molecular weight (e.g., [M+Na]⁺ peaks). Purity is quantified via reverse-phase HPLC with UV detection at 210 nm, using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as charge distribution on the phosphonooxy group, to predict nucleophilic attack sites. Molecular docking simulations (AutoDock Vina) assess interactions with enzymes like phosphatases, focusing on binding affinity (ΔG) and hydrogen-bonding networks .

Q. What strategies resolve contradictions in reported data on its hydrolysis kinetics under varying pH conditions?

- Methodology : Controlled kinetic studies using stopped-flow spectrophotometry at pH 3–10, with pseudo-first-order rate constants (kobs) derived from absorbance decay at 260 nm. Data discrepancies are addressed by standardizing ionic strength (0.1 M NaCl) and validating via ³¹P NMR to track phosphate release .

Q. How does the compound interact with metalloenzymes, and what experimental designs validate these interactions?

- Methodology : Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (Kd, ΔH) with metalloenzymes (e.g., alkaline phosphatase). Activity assays measure inhibition via colorimetric detection of p-nitrophenol release. X-ray crystallography or cryo-EM can resolve structural changes in enzyme active sites .

Q. What advanced separation techniques improve yield and reduce by-products in scaled-up synthesis?

- Methodology : Membrane filtration (ultrafiltration, 10 kDa cutoff) removes unreacted phosphoric acid. Ion-exchange chromatography (Dowex 50WX8 resin) isolates the trisodium salt from sodium phosphate by-products. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes .

Q. How can degradation pathways be elucidated to inform storage and handling protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.